Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a benzo[b]thiophene core, an isoxazole ring, and ester and amide functional groups
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate are not fully understood due to the lack of specific studies on this compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Isoxazole derivatives also have significant biological interests .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Related compounds such as thiophene and isoxazole derivatives have shown various effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds such as thiophene and isoxazole derivatives have been studied extensively and have shown various mechanisms of action .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood due to the lack of specific studies on this compound. Related compounds such as thiophene and isoxazole derivatives have been studied extensively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through various methods such as the Gewald reaction or Paal-Knorr synthesis . The isoxazole ring can be introduced via a (3+2) cycloaddition reaction using nitrile oxides and alkenes . The ester and amide functionalities are then incorporated through esterification and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Similar isoxazole ring but different substituents.
Benzo[b]thiophene-2-carboxylate derivatives: Variations in the functional groups attached to the benzo[b]thiophene core.
Uniqueness
Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to the specific combination of functional groups and the presence of both isoxazole and benzo[b]thiophene rings. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-8-7-10(21-17-8)14(18)16-12-9-5-3-4-6-11(9)22-13(12)15(19)20-2/h3-7H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZRVQDJIPDVTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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